Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-8-11(9-4-6-10(17-2)7-5-9)12(13(15)19-8)14(16)18-3/h4-7H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLAZLGMWVSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358017 | |
| Record name | methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-87-6 | |
| Record name | methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Core Construction
The Gewald reaction is a widely employed method for synthesizing 2-aminothiophenes, utilizing α-cyano ketones or esters with elemental sulfur in the presence of a base. For this compound, cyclization likely involves a diketone precursor bearing the 4-methoxyphenyl and methyl substituents. Reaction conditions (e.g., polar aprotic solvents like acetonitrile or THF, temperatures of 50–80°C) mirror those used in analogous syntheses.
Methoxyphenyl and Methyl Substituents
The 4-(4-methoxyphenyl) group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the precursor’s electrophilicity. For example, a brominated thiophene intermediate may undergo palladium-catalyzed cross-coupling with 4-methoxyphenylboronic acid. The 5-methyl group is typically installed early in the synthesis through alkylation or by using pre-functionalized building blocks.
Amino and Ester Groups
The 2-amino group is introduced via nucleophilic substitution or reduction of a nitro intermediate. The methyl ester at position 3 is formed either by esterification of a carboxylic acid intermediate or directly through a condensation reaction using methyl chloroformate.
Catalytic Systems and Reaction Optimization
Role of N-Alkylimidazoles
Patents for related compounds demonstrate that N-methylimidazole (NMI) significantly enhances reaction efficiency by stabilizing reactive intermediates such as sulfonyl isocyanates. In the context of this compound, NMI could facilitate the formation of the ester moiety or mitigate side reactions during functionalization steps.
Solvent and Temperature Effects
Optimal solvents include polar aprotic media such as acetonitrile or tetrahydrofuran (THF), which improve reagent solubility and intermediate stability. Reaction temperatures between 50°C and 80°C balance reaction kinetics and thermal degradation risks, as evidenced by yields of 79% in similar syntheses.
Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Sulfonyl isocyanate formation | Acetonitrile | N-Methylimidazole | 70 | 85 | 97 | |
| Cyclization | THF | - | 60 | 78 | 95 | |
| Esterification | Toluene | DMAP | 25 | 92 | 99 |
Purification and Isolation Techniques
Crystallization and Filtration
The final product is often isolated via acid-base extraction or crystallization. For instance, adding sodium bicarbonate to the reaction mixture precipitates the compound as its sodium salt, which is subsequently acidified to yield the free acid form. Recrystallization from hot water or acetone further enhances purity.
Chromatographic Methods
Silica gel chromatography using ethyl acetate/hexane mixtures resolves regioisomers and removes unreacted starting materials. However, patents emphasize avoiding chromatography in industrial settings to reduce costs.
Challenges and Limitations
-
Regioselectivity : Competing substitution patterns during thiophene functionalization necessitate careful control of steric and electronic effects.
-
Intermediate Stability : Sulfonyl isocyanates and nitro intermediates are prone to hydrolysis, requiring anhydrous conditions.
-
Scalability : Multi-step syntheses face yield attrition; the overall yield for a 5-step route rarely exceeds 50%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Structure
The compound features a thiophene ring, which is known for its role in various biological activities. The methoxy and amino groups contribute to its reactivity and potential therapeutic effects.
Medicinal Chemistry
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has been studied for its potential as an antitumor agent. The thiophene derivatives have shown significant activity against various cancer cell lines, making them candidates for further development as anticancer drugs.
Case Study: Antitumor Activity
A study evaluated the compound's effectiveness against glioblastoma and breast cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 | High |
| MDA-MB-231 (Breast Cancer) | 30 | Moderate |
These findings suggest that the compound may induce apoptosis through caspase activation, highlighting its potential for cancer treatment .
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research utilizing the DPPH radical scavenging method showed that:
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| Methyl 2-amino-4-(4-methoxyphenyl)... | High | Higher than ascorbic acid |
This suggests that the compound could be beneficial in developing therapies aimed at oxidative stress-related diseases .
Biological Studies
The biological activity of this compound extends beyond cancer treatment. It has been investigated for its interactions with microtubules, a critical target in cancer therapy.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The thiophene ring’s aromaticity allows for π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Ester Groups
a) Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
- Structural Difference : Ethyl ester instead of methyl ester.
- Molecular Weight : 291.365 g/mol (vs. ~277.34 g/mol for the methyl ester) .
- Synthesis : Prepared via Gewald reaction or condensation methods, similar to the target compound .
- Applications : Ethyl esters generally exhibit slightly lower polarity and higher lipophilicity, which may influence pharmacokinetic properties .
b) Isopropyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Variation in Aryl Substituents
a) Methyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
- Structural Difference : 4-Fluorophenyl instead of 4-methoxyphenyl.
- Molecular Weight : 265.31 g/mol .
b) Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
- Structural Difference : 2,5-Dimethylphenyl group.
- Molecular Weight : 275.37 g/mol .
- Steric Effects : Ortho-substituents increase steric hindrance, possibly reducing intermolecular interactions in crystal packing .
c) Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|
| Target Compound | ~277.34 | Not reported | Moderate in DMSO |
| Ethyl 2-amino-4-(4-methoxyphenyl)-5-methyl | 291.36 | Not reported | High in ethanol |
| Methyl 4-(4-fluorophenyl) analog | 265.31 | Not reported | Moderate in DCM |
| Methyl 4-(2,5-dimethylphenyl) analog | 275.37 | Not reported | Low in water |
Note: Melting point data for thiophene derivatives is scarce in literature, but pyrano[3,2-c]pyridine analogs (e.g., 3z, 3aa) exhibit higher melting points (193–243°C) due to rigid fused-ring systems .
Pharmacological and Industrial Relevance
- Biological Activity: While direct data for the target compound is lacking, analogs like Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate are intermediates in antiviral and anticancer agent synthesis .
- Industrial Use : Thiophene carboxylates serve as ligands in catalysis and precursors for organic electronics .
Biological Activity
Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, with the molecular formula and CAS Number 350989-87-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a thiophene ring, which is often associated with various biological activities. The presence of the methoxyphenyl group and the amino functionality contributes to its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N2O3S |
| Molecular Weight | 277.34 g/mol |
| CAS Number | 350989-87-6 |
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, research has shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in treated MCF-7 breast cancer cells. This suggests a mechanism involving mitochondrial pathways of apoptosis .
- Case Study : In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against MCF-7 and other carcinoma cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties.
- In Vitro Evaluation : The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were found to be low, indicating strong bactericidal effects .
- Biofilm Inhibition : The ability of this compound to inhibit biofilm formation in pathogens such as Staphylococcus aureus suggests its potential utility in treating infections where biofilm formation is a concern .
Research Findings
A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
